molecular formula C14H17N3O2S B2547930 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide CAS No. 487412-86-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide

Cat. No.: B2547930
CAS No.: 487412-86-2
M. Wt: 291.37
InChI Key: BCHWMQLLQRLGPG-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide” is a chemical compound . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .


Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Scientific Research Applications

Synthesis and Chemical Reactions N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide and related compounds are key intermediates in synthesizing complex organic molecules. For instance, the cyano group has been utilized as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, leading to a highly effective approach to 5-unsubstituted pyrrolidines. This methodology extends to the total synthesis of natural products like isoretronecanol, showcasing the compound's role in facilitating complex chemical transformations (Li et al., 2015).

Pharmaceutical Research In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, pyridine derivatives have been investigated for their insecticidal activities against the cowpea aphid, showing that these compounds can possess significant bioactivity, which is pivotal for developing new insecticides (Bakhite et al., 2014).

Antimicrobial Activity Research into pyridothienopyrimidines and pyridothienotriazines, which can be synthesized from related thienopyridine compounds, has demonstrated antimicrobial activities. These studies indicate the potential of such derivatives in creating new antimicrobial agents, highlighting the broader implications of this compound class in addressing various microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science and Solubility Studies The solubility and solution thermodynamics of derivatives such as isobutyramide in various solvents have been thoroughly investigated. This research is crucial for understanding the physical properties of these compounds, which is essential for their application in the synthesis of organic dyes and pharmaceuticals. Studies on solubility behavior help in pharmaceutical development, particularly in drug formulation and delivery system design (Wu & Li, 2020).

Mechanism of Action

The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8(2)13(19)16-14-11(6-15)10-4-5-17(9(3)18)7-12(10)20-14/h8H,4-5,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWMQLLQRLGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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